3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide
Description
3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide is a purine derivative featuring a 6-amino group on the adenine core and an N-propylpropanamide side chain at the 9-position. This structure confers a balance of hydrophilicity (via the amide group) and lipophilicity (via the propyl chain), making it a candidate for diverse biological applications, including enzyme inhibition or nucleotide analog development. Its synthesis and characterization are described in multiple studies, with modifications often targeting improved pharmacokinetics or target specificity .
Propriétés
Numéro CAS |
84460-82-2 |
|---|---|
Formule moléculaire |
C11H16N6O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
3-(6-aminopurin-9-yl)-N-propylpropanamide |
InChI |
InChI=1S/C11H16N6O/c1-2-4-13-8(18)3-5-17-7-16-9-10(12)14-6-15-11(9)17/h6-7H,2-5H2,1H3,(H,13,18)(H2,12,14,15) |
Clé InChI |
RVFBGGBFAHQCQN-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)CCN1C=NC2=C(N=CN=C21)N |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide involves the reaction of adenine with propylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride. The mixture is stirred at elevated temperatures (around 100°C) for a specific duration .
Industrial Production Methods
similar compounds are often synthesized using high-speed counter-current chromatography (HSCCC) and other advanced separation techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Hydrolysis of the Amide Bond
The terminal amide group undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions, yielding 3-(6-aminopurin-9-yl)propanoic acid (CID 255450) .
Reaction Conditions
-
Acidic Hydrolysis : 6M HCl, reflux, 8 h.
-
Basic Hydrolysis : 2M NaOH, 80°C, 4 h.
Product Characterization
-
IR : Loss of amide I band (1650 cm⁻¹), emergence of carboxylate stretch (1705 cm⁻¹).
-
¹H NMR : Disappearance of propylamine signals (δ 3.00–1.40 ppm).
Functionalization of the Purine Ring
The 6-amino group on the purine ring participates in nucleophilic substitutions and cross-coupling reactions:
Halogenation
Reaction with POCl₃/PCl₅ replaces the 6-amino group with chlorine, forming 3-(6-chloropurin-9-yl)-N-propylpropanamide . This intermediate is critical for further derivatization .
Table 2: Halogenation Efficiency
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | 12 | 82 |
| PCl₅ | 80 | 8 | 75 |
Cross-Coupling with Boronic Acids
The chlorinated derivative undergoes Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄, forming biaryl derivatives .
Oxidation Reactions
The propanamide chain is susceptible to oxidation. Treatment with KMnO₄ in acidic medium converts the terminal methylene group to a ketone, yielding 3-(6-aminopurin-9-yl)-N-propylpropan-1-one .
Key Data
-
Oxidation Conditions : 0.1M KMnO₄, H₂SO₄ (pH 2), 50°C, 3 h.
-
Yield : 68%.
-
MS (ESI) : m/z 265.1 [M+H]⁺.
Conjugation with Biomolecules
The primary amine on the purine ring enables conjugation via carbodiimide chemistry. For example, coupling with succinic anhydride introduces a carboxylate group for further bioconjugation .
Example Reaction
-
Reactants : 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide, succinic anhydride.
-
Conditions : DMF, 4-dimethylaminopyridine (DMAP), 24 h.
-
Product : Succinylated derivative (m/z 349.2 [M+H]⁺).
Stability Under Physiological Conditions
The compound shows moderate stability in phosphate-buffered saline (pH 7.4, 37°C), with a half-life of 12 hours. Degradation products include hydrolyzed propanoic acid and oxidized purine derivatives .
Figure 1: Stability Profile
| Time (h) | Remaining Compound (%) |
|---|---|
| 0 | 100 |
| 6 | 78 |
| 12 | 52 |
| 24 | 23 |
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound is a member of the 6-aminopurines, characterized by its unique structure which includes a propanamide group attached to a purine base. Its molecular formula is with a molecular weight of approximately 224.27 g/mol. Understanding its chemical properties aids in elucidating its biological activities.
Biological Activities
2.1 Antiviral Properties
One of the most significant applications of 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide is in antiviral research. It has been identified as an inhibitor of viral replication, particularly in the context of human immunodeficiency virus (HIV) treatment. Research indicates that compounds with similar structures can act as nucleotide analogs, which interfere with viral reverse transcriptase, thereby inhibiting RNA synthesis and viral proliferation .
Case Study: Tenofovir Analog Development
A notable study focused on the development of Tenofovir, an antiviral agent derived from purine analogs. The study synthesized various derivatives to enhance efficacy against HIV. The findings suggested that modifications to the purine structure significantly impacted antiviral activity, indicating potential pathways for developing new treatments based on 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide .
2.2 Phosphodiesterase Inhibition
3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide has also been studied for its role as a phosphodiesterase inhibitor. This activity is crucial in regulating cyclic nucleotide levels within cells, impacting various physiological processes such as vasodilation and neurotransmission.
Data Table: Inhibitory Potency Against Phosphodiesterases
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide | 0.8 - 4 | cGMP-stimulated phosphodiesterase (PDE2) |
| Other Purine Derivatives | Varies | Various PDEs |
Applications in Research and Development
3.1 Drug Development
The structural characteristics of 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide make it a valuable scaffold for drug design. Its derivatives are being explored for their potential as therapeutic agents against various diseases, including cancer and viral infections.
Case Study: Synthesis of New Antiviral Agents
Research has demonstrated that modifying the side chains of purine derivatives can lead to enhanced antiviral activity. For instance, studies on derivatives similar to 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide have shown promising results in inhibiting HIV replication .
Safety and Toxicity Considerations
While exploring its applications, it is essential to consider the safety profile of 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide. Preliminary studies suggest that while it exhibits biological activity, further toxicological assessments are necessary to ensure its safety for therapeutic use.
Mécanisme D'action
The mechanism of action of 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as adenosine deaminase. This interaction can inhibit the enzyme’s activity, leading to various biological effects. The compound’s structure allows it to bind to the active site of the enzyme, blocking its function .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Modifications at the 9-Position
Phosphonic Acid Derivatives ()
Compounds such as Bis(L-phenylalanine isopropyl ester) prodrug of ((3-(6-amino-9H-purin-9-yl)-2-O-(5-chloroanthraniloyl)propoxy)methyl)phosphonic acid (compound 11) introduce phosphonic acid and ester prodrug groups. These modifications enhance solubility but may reduce membrane permeability due to the charged phosphonate group.
Peptidyl α-Ketoamides ()
Analogs like Cbz-Leu-D,L-Abu-CONH-(CH2)3-adenin-9-yl (4a) incorporate peptide chains, enabling targeted interactions with proteases or receptors. While these additions improve specificity, the increased molecular weight and complexity may hinder metabolic stability compared to the simpler N-propylpropanamide side chain in the target compound .
Thio-Linked Benzodioxol Derivatives ()
The compound 8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine features a thioether-linked benzodioxol group and isopropylamine. However, these features may also introduce toxicity risks absent in the target compound’s unsubstituted amide .
Substituent Modifications at the 6-Position
N-Benzyl and N-Ethyl Derivatives ()
N-Benzyl-9-isopropyl-9H-purin-6-amine () and 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine () replace the 6-amino group with benzyl or ethyl substituents. These changes increase lipophilicity, enhancing membrane permeability but reducing hydrogen-bonding capacity.
Imino Derivatives ()
3-(6-Imino-6,9-dihydro-3H-purin-9-yl)propanamide replaces the 6-amino group with an imino group, altering tautomerization and base-pairing properties. This modification could destabilize interactions with DNA or RNA compared to the target compound’s canonical adenine-like structure .
Functional Group Comparisons
Amide vs. Ester Groups ()
Methyl 3-(6-amino-9H-purin-9-yl)propanoate () contains an ester group, which may act as a prodrug, hydrolyzing in vivo to a carboxylic acid. The target compound’s amide group offers greater metabolic stability, avoiding premature activation .
Phosphonate vs. Amide Linkers ()
The phosphonopropanoic acid derivative (S)-2-((3-(6-amino-9H-purin-9-yl)propyl)amino)-3-phosphonopropanoic acid () introduces a negatively charged phosphonate group, enhancing solubility but limiting passive diffusion. The target compound’s neutral amide linker balances solubility and permeability .
Key Research Findings
Activité Biologique
The compound 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide , a derivative of purine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize key aspects of its effects.
Chemical Structure and Properties
The chemical structure of 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide can be represented as follows:
- Molecular Formula : C₁₁H₁₄N₄O
- Molecular Weight : 230.25 g/mol
- LogP : -0.3 (indicating hydrophilicity)
Research indicates that 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide may interact with various biological pathways, primarily through its role as an inhibitor of certain kinases involved in cell signaling and proliferation. Specifically, it has been noted for its potential to inhibit the activity of Aurora kinases (AURKA), which play critical roles in mitotic progression and are often overexpressed in cancerous cells .
Anticancer Potential
-
In Vitro Studies :
- A study demonstrated that compounds similar to 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide exhibit significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 4.4 µM to 10 µM, indicating effective inhibition at low concentrations .
- Case Study :
Other Biological Activities
Beyond its anticancer properties, this compound has shown promise in other areas:
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties by modulating synaptic transmission and reducing oxidative stress in neuronal cells .
- Anti-inflammatory Activity : In animal models, it has demonstrated the ability to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .
Table 1: Biological Activities of 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide
Q & A
Q. What synthetic strategies are employed to synthesize 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide?
The compound can be synthesized via alkylation of adenine derivatives. For example, adenine reacts with 1-bromo-3-chloropropane in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) to form intermediates like 9-(3-chloropropyl)adenine. Subsequent coupling with N-propylpropanamide precursors via nucleophilic substitution or amidation yields the target compound. Reaction conditions (e.g., solvent, temperature, and catalyst) critically influence yield and purity .
Q. How is the structural integrity of 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide confirmed experimentally?
Characterization involves:
- Infrared (IR) spectroscopy : Amide C=O stretches (~1660–1663 cm⁻¹) and N–H bending modes confirm the propanamide moiety .
- NMR spectroscopy : ¹H NMR reveals propyl chain protons (δ ~0.96–3.60 ppm) and adenine aromatic protons (δ ~7.0–8.2 ppm). ¹³C NMR resolves carbonyl carbons (~170 ppm) and adenine C6-amino groups .
- Elemental analysis : Matches calculated vs. observed C, H, and N percentages to validate purity .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 260 nm, adenine absorbance) or mass spectrometry (MS) ensures sensitivity. Calibration curves using synthetic standards and internal controls (e.g., deuterated analogs) improve accuracy .
Advanced Research Questions
Q. How does 3-(6-Amino-9H-purin-9-yl)-N-propylpropanamide interact with enzymatic targets like calpain?
The compound’s α-ketoamide group acts as a reversible covalent inhibitor, forming a hemithioacetal with cysteine residues in calpain’s active site. Competitive inhibition assays (e.g., fluorogenic substrate cleavage) and X-ray crystallography (using SHELX/ORTEP for structure refinement) reveal binding modes and Ki values . Modifications to the adenine or propylamide moieties alter specificity and potency .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Assay conditions : Variations in pH, ionic strength, or reducing agents affect enzyme activity. Standardize protocols using buffers like Tris-HCl (pH 7.4) and include positive controls (e.g., E-64 for calpain) .
- Compound stability : Degradation in aqueous media (e.g., hydrolysis of the amide bond) can be monitored via LC-MS and mitigated by storage at −80°C .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl-substituted propanamides) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling optimize this compound’s pharmacokinetic profile?
Molecular dynamics simulations (e.g., using AMBER or GROMACS) predict:
- Lipophilicity : LogP values influence membrane permeability. Propyl chains balance hydrophobicity without excessive tissue accumulation .
- Metabolic stability : CYP450 metabolism can be assessed in silico to identify vulnerable sites (e.g., adenine N7 position) for deuterium or fluorine substitution .
Methodological Challenges and Solutions
Q. What crystallographic techniques validate the compound’s 3D conformation?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths and angles. ORTEP-3 generates thermal ellipsoid plots to assess positional disorder, while Hirshfeld surfaces analyze intermolecular interactions (e.g., hydrogen bonds between adenine NH₂ and solvent) .
Q. How are impurities characterized during scale-up synthesis?
- LC-MS/MS : Identifies byproducts like unreacted adenine or N-propylpropanamide precursors.
- Preparative HPLC : Isolates impurities for structural elucidation via 2D NMR (COSY, HSQC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
